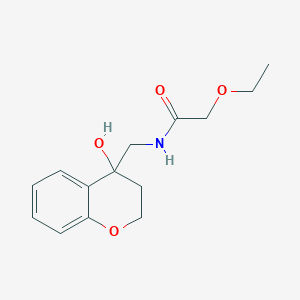

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-18-9-13(16)15-10-14(17)7-8-19-12-6-4-3-5-11(12)14/h3-6,17H,2,7-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYULLBDMMQAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1(CCOC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide typically involves the reaction of 4-hydroxychroman-4-one with ethylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that derivatives of chroman compounds exhibit significant radical scavenging activity, making them potential candidates for developing antioxidant therapies .

Anti-inflammatory Effects

2-Ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide has shown promise in reducing inflammatory markers in vitro. Studies demonstrate that chroman derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Neuroprotective Properties

Given the involvement of oxidative stress in neurodegenerative diseases, this compound's neuroprotective effects have been explored. Preliminary studies indicate its potential to protect neuronal cells from apoptosis induced by oxidative stress, which could be beneficial in conditions like Alzheimer's disease .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, it may act as an inhibitor of acetylcholinesterase, which is relevant for Alzheimer's disease treatment. In vitro assays have shown promising results with IC50 values indicating effective inhibition .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of chroman derivatives have highlighted their potential against various bacterial strains. The compound's structure may contribute to enhanced membrane permeability and disruption of bacterial cell walls .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Chroman Core : The initial step involves synthesizing the chroman derivative through cyclization reactions involving phenolic compounds.

- Acetamide Formation : The introduction of the acetamide group is achieved through acylation reactions with appropriate reagents.

- Ethoxy Substitution : Finally, ethoxy groups are introduced via nucleophilic substitution methods.

The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of several chroman derivatives, including this compound. The results indicated significant protection against oxidative stress-induced neuronal cell death, with detailed mechanisms involving modulation of apoptotic pathways being elucidated through molecular docking studies .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens, revealing that it exhibited notable activity against Gram-positive bacteria. The study employed minimum inhibitory concentration (MIC) assays to quantify effectiveness compared to standard antibiotics .

Wirkmechanismus

The mechanism of action of 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways and interacting with cellular enzymes involved in redox reactions. This interaction leads to the stabilization of reactive oxygen species and the protection of cellular components from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-hydroxychroman-4-one: A precursor in the synthesis of 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide.

Ethylamine: Another compound used in the synthesis process.

Acetic anhydride: Commonly used in acetylation reactions.

Uniqueness

This compound stands out due to its unique combination of an ethoxy group and a chroman-4-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-Ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxychroman moiety, which is known for its diverse biological activities. The presence of the ethoxy and acetamide groups may enhance its solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, chroman derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. In a study, a related compound demonstrated an IC50 value of 0.11 μM against cell-free 5-LOX, suggesting potent inhibitory activity that could be relevant for treating inflammatory conditions .

Anticancer Activity

Chromanol derivatives have also been investigated for their anticancer potential. For example, studies have shown that certain chroman-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival, including the activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which has been linked to reduced colonic inflammation and cancer cell proliferation .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act through several pathways:

- Enzyme Inhibition : By inhibiting enzymes like 5-LOX, it reduces the production of pro-inflammatory mediators.

- Receptor Modulation : Interaction with nuclear receptors such as PPARγ may influence gene expression related to inflammation and cancer progression.

- Antioxidant Activity : The hydroxy group in the chroman structure may confer antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Research Findings and Case Studies

Case Study: In Vivo Efficacy

In a murine model of colitis, a related hydroxychroman compound was administered, resulting in reduced inflammatory markers and improved histological scores compared to control groups. This suggests potential therapeutic applications for inflammatory bowel diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the chroman-4-ol core. For example, the hydroxychroman moiety can be alkylated with a bromoethyl acetate derivative, followed by amide coupling using 2-ethoxyacetic acid and a coupling agent like EDC/HOBt. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography are critical to avoid side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Verify the presence of the ethoxy group (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.6 ppm for OCH2) and the chroman methylene protons (δ ~3.8–4.2 ppm).

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and hydroxyl absorption (~3200–3500 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion consistency .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and light, as the hydroxychroman group is prone to oxidation. Use desiccants and monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.

- Catalyst Screening : Test Pd-based catalysts for chroman functionalization or enzymatic coupling agents for amide bond formation.

- Temperature Control : Lower temperatures (<0°C) during amide coupling reduce racemization risks.

- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., reagent stoichiometry, reaction time) .

Q. How can researchers resolve discrepancies in biological activity data across assays?

- Methodological Answer :

- Purity Validation : Re-test the compound after rigorous purification (e.g., preparative HPLC) to rule out impurities affecting results.

- Assay Reproducibility : Standardize cell culture conditions (e.g., passage number, serum batch) and include positive controls (e.g., known enzyme inhibitors).

- Meta-Analysis : Compare data across multiple studies to identify outliers or methodological inconsistencies .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs). Validate with MD simulations to assess stability.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and H-bond donors/acceptors .

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be addressed?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve signal overlap and assign proton-carbon correlations.

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of exchangeable protons (e.g., OH groups).

- X-ray Crystallography : Resolve absolute configuration if chiral centers are present .

Key Challenges and Future Directions

- Stability in Biological Media : Evaluate degradation kinetics in PBS and plasma to refine in vivo dosing protocols.

- Metabolite Identification : Use LC-HRMS to characterize phase I/II metabolites and assess toxicity risks .

- Synergistic Effects : Screen combinatorial libraries with standard therapeutics (e.g., cisplatin) to identify potentiation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.